molecular formula C23H17F4N3OS B10955887 4-(2-ethylphenyl)-5-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol

4-(2-ethylphenyl)-5-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10955887
M. Wt: 459.5 g/mol
InChI Key: FDWCQXTVJYZSDL-UHFFFAOYSA-N
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Description

4-(2-ETHYLPHENYL)-5-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique structural components This compound features a triazole ring, a phenyl group substituted with ethyl and tetrafluorophenoxy groups, and a hydrosulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ETHYLPHENYL)-5-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-ETHYLPHENYL)-5-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The hydrosulfide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-(2-ETHYLPHENYL)-5-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The presence of fluorine atoms and the triazole ring can impart desirable properties such as thermal stability and resistance to degradation, making it useful in the development of advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-(2-ETHYLPHENYL)-5-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the fluorinated phenyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-ETHYLPHENYL)-5-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its triazole ring, multiple fluorine atoms, and hydrosulfide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H17F4N3OS

Molecular Weight

459.5 g/mol

IUPAC Name

4-(2-ethylphenyl)-3-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H17F4N3OS/c1-2-14-5-3-4-6-18(14)30-22(28-29-23(30)32)15-9-7-13(8-10-15)12-31-21-19(26)16(24)11-17(25)20(21)27/h3-11H,2,12H2,1H3,(H,29,32)

InChI Key

FDWCQXTVJYZSDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=NNC2=S)C3=CC=C(C=C3)COC4=C(C(=CC(=C4F)F)F)F

Origin of Product

United States

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